(S)-Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrazolyl group, and a propanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with an appropriate amino acid ester under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The pyrazolyl group can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazolyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
- rac-methyl (2R)-2-amino-3-(1H-pyrazol-4-yl)propanoate
Uniqueness
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1H-pyrazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-5-2-3-9-10-5/h2-3,6H,4,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
JMPPIFJTGSZMKA-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=NN1)N |
Canonical SMILES |
COC(=O)C(CC1=CC=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.